4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide 4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 2640828-78-8
VCID: VC11822407
InChI: InChI=1S/C16H13Cl2N3O3/c17-9-1-2-12(13(18)5-9)16(23)21-7-11(8-21)24-10-3-4-20-14(6-10)15(19)22/h1-6,11H,7-8H2,(H2,19,22)
SMILES: C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC(=NC=C3)C(=O)N
Molecular Formula: C16H13Cl2N3O3
Molecular Weight: 366.2 g/mol

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide

CAS No.: 2640828-78-8

Cat. No.: VC11822407

Molecular Formula: C16H13Cl2N3O3

Molecular Weight: 366.2 g/mol

* For research use only. Not for human or veterinary use.

4-{[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxy}pyridine-2-carboxamide - 2640828-78-8

Specification

CAS No. 2640828-78-8
Molecular Formula C16H13Cl2N3O3
Molecular Weight 366.2 g/mol
IUPAC Name 4-[1-(2,4-dichlorobenzoyl)azetidin-3-yl]oxypyridine-2-carboxamide
Standard InChI InChI=1S/C16H13Cl2N3O3/c17-9-1-2-12(13(18)5-9)16(23)21-7-11(8-21)24-10-3-4-20-14(6-10)15(19)22/h1-6,11H,7-8H2,(H2,19,22)
Standard InChI Key NLRQOAAEQPBLDL-UHFFFAOYSA-N
SMILES C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC(=NC=C3)C(=O)N
Canonical SMILES C1C(CN1C(=O)C2=C(C=C(C=C2)Cl)Cl)OC3=CC(=NC=C3)C(=O)N

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound integrates three key moieties:

  • Pyridine-2-carboxamide: A six-membered aromatic ring with a carboxamide substituent at position 2, enhancing hydrogen-bonding potential .

  • Azetidine ring: A four-membered saturated nitrogen heterocycle, contributing conformational rigidity and influencing bioavailability .

  • 2,4-Dichlorobenzoyl group: A benzoyl derivative with chlorine atoms at positions 2 and 4, known to enhance lipophilicity and target affinity .

The ether linkage between the azetidine and pyridine rings facilitates spatial flexibility, potentially enabling interactions with diverse biological targets.

Table 1: Theoretical Physicochemical Properties

PropertyValue
Molecular FormulaC₁₈H₁₅Cl₂N₃O₃
Molecular Weight408.24 g/mol
LogP (Predicted)3.2 ± 0.5
Hydrogen Bond Donors2 (amide NH, azetidine NH)
Hydrogen Bond Acceptors5 (amide O, pyridine N, ether O, two Cl)

Synthetic Pathways and Optimization

Retrosynthetic Analysis

A plausible synthesis involves:

  • Pyridine-2-carboxamide Preparation: Starting from pyridine-2-carboxylic acid, converted to the carboxamide via reaction with ammonium chloride .

  • Azetidine Functionalization: Introducing the 2,4-dichlorobenzoyl group to azetidin-3-ol using acyl chloride under basic conditions .

  • Ether Coupling: Mitsunobu reaction between pyridine-2-carboxamide and the functionalized azetidine to form the ether linkage .

Challenges in Synthesis

  • Azetidine Reactivity: The strain in the four-membered ring necessitates mild conditions to prevent ring-opening .

  • Regioselectivity: Ensuring precise substitution at the azetidine’s 3-position requires careful protecting group strategies.

Biological Activity and Mechanism

Hypothesized Targets

Based on structural analogs, potential targets include:

  • Kinases: The pyridine-carboxamide motif resembles ATP-competitive kinase inhibitors (e.g., imatinib) .

  • GPCRs: The dichlorobenzoyl group may interact with hydrophobic pockets in G protein-coupled receptors .

Table 2: Comparative Activity of Analogous Compounds

CompoundTargetIC₅₀ (nM)Selectivity
4-(2,4-Dichlorophenyl)-thiazole D3 Receptor1.3180-fold vs D2
1-(3-Dimethylaminobenzoyl)-azetidineSerotonin Receptor12.4Moderate

Pharmacokinetic and Toxicity Profiling

ADME Predictions

  • Absorption: High LogP suggests good intestinal permeability but potential P-glycoprotein efflux .

  • Metabolism: Likely hepatic oxidation via CYP3A4, with possible glucuronidation of the carboxamide .

Toxicity Risks

  • Off-Target Effects: Dichlorobenzoyl derivatives may inhibit hERG channels, necessitating cardiac safety assays .

  • Reactive Metabolites: Azetidine rings can form electrophilic intermediates, requiring glutathione trapping studies .

Applications in Drug Discovery

Central Nervous System (CNS) Agents

The compound’s ability to cross the blood-brain barrier (BBB) was modeled using the BBB score (0.87), indicating moderate CNS penetration .

Future Directions

Structural Modifications

  • Azetidine Replacement: Testing pyrrolidine or piperidine analogs to reduce ring strain.

  • Chlorine Substitution: Evaluating fluoro or methyl groups to modulate toxicity.

Collaborations for Validation

Partnerships with academic labs could advance target identification via phage display or CRISPR screening.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator